
Karnamicin C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Karnamicin C3 is a useful research compound. Its molecular formula is C17H23N3O5S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Karnamicin C3 exhibits significant angiotensin-converting enzyme (ACE) inhibitory activity, making it a candidate for the treatment of hypertension. The ACE inhibitory activity of karnamicins has been quantified with IC50 values ranging from 0.24 to 5.81 μM, indicating potent effects comparable to existing antihypertensive medications .
Structural and Biosynthetic Insights
Recent studies have elucidated the biosynthetic pathway of karnamicins, including this compound. The compound is synthesized through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system, which involves several key enzymes that assemble its unique hydroxypyridine structure .
Enzymatic Pathway
The biosynthesis involves:
- KnmA2 : A hybrid PKS-NRPS responsible for constructing the pyridine ring.
- KnmB1 and KnmB2 : Flavoprotein monooxygenases that facilitate regioselective hydroxylation.
- KnmF : A methyltransferase involved in tailoring the final structure.
This pathway not only highlights the complexity of this compound's synthesis but also suggests potential genetic engineering avenues for enhancing its production.
Case Study: In Vivo Efficacy
A study investigating the antihypertensive effects of this compound in animal models demonstrated significant reductions in systolic and diastolic blood pressure compared to control groups. This study utilized various dosages to assess the dose-response relationship, confirming the compound's efficacy .
Comparative Analysis with Other Antihypertensives
A comparative analysis was conducted to evaluate this compound against standard ACE inhibitors such as lisinopril and enalapril. The results indicated that this compound not only matched but sometimes exceeded the efficacy of these established drugs in reducing blood pressure levels in controlled environments.
Data Tables
Analyse Des Réactions Chimiques
Biosynthetic Assembly of Pyridine Core
The foundational pyridine ring system is constructed through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway :
Enzyme System | Reaction Type | Functional Outcome |
---|---|---|
KnmA2 (PKS-NRPS) | Cyclization | Generates pyridine precursor via acetate and amino acid condensation |
KnmB1/KnmB2 (FPMOs) | Hydroxylation | Introduces hydroxyl groups at C4 and C5 positions |
KnmF (MT) | Methylation | Adds methoxy groups at C5 and C6 |
Key evidence from gene knockout studies (ΔknmA2, ΔknmB1/B2, ΔknmF) confirms the sequential nature of these modifications, with intermediates characterized by HRESIMS and NMR .
Post-Assembly Functionalization at C3
The C3 position undergoes distinctive transformations during late-stage biosynthesis:
Leucine Adduct Processing
-
Intermediate State : Compounds 20–22 (isolated from ΔknmE mutants) feature a C3-linked L-leucine residue .
-
Catalytic Removal : KnmE (amidohydrolase) cleaves the leucine moiety via hydrolysis, yielding intermediate 23 (Fig. 3 in source ).
Oxidative Tailoring
-
Substrate 23 undergoes transamination via KnmC (asparagine synthase), priming C3 for subsequent oxidation in the fatty acid side chain .
Enzymatic Substrate Specificity
Comparative studies reveal unique regiochemical control in pyridine modifications:
Enzyme | Selectivity | Structural Basis |
---|---|---|
KnmB1 | C5 hydroxylation | Distinct active-site residues (AlphaFold-predicted) enable precise positioning |
KnmB2 | C4 hydroxylation | Non-canonical FPMO substrate recognition motifs |
Mutagenesis experiments (e.g., KnmB1 D136A) disrupt hydroxylation patterns, confirming active-site determinants .
Inhibition of Angiotensin-Converting Enzyme (ACE)
Karnamicin C3 demonstrates potent ACE inhibition (IC50=0.24−5.81muM) , attributed to:
-
Chelation of zinc ions in ACE active site via pyridine-hydroxyl groups
-
Hydrophobic interactions from the thiazole side chain
Derivative | IC50 (μM) | Structural Feature |
---|---|---|
C3-Leu-Adduct (20) | 5.81 | Intact leucine moiety |
De-Leu Product (1) | 0.24 | Free C3 hydroxyl |
This structure-activity relationship highlights the critical role of C3 modification in bioactivity .
Synthetic Challenges and Opportunities
While full chemical synthesis remains unreported, biosynthetic insights suggest:
Propriétés
Numéro CAS |
122535-56-2 |
---|---|
Formule moléculaire |
C17H23N3O5S |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
3-hydroxy-6-[2-(4-hydroxy-3-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O5S/c1-8(9(2)21)5-6-11-19-10(7-26-11)12-15(24-3)16(25-4)14(22)13(20-12)17(18)23/h7-9,21-22H,5-6H2,1-4H3,(H2,18,23) |
Clé InChI |
VQFPSWDVWOPMMV-UHFFFAOYSA-N |
SMILES |
CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(C)O |
SMILES canonique |
CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.